molecular formula C16H31Cl3F6N2O2 B12347289 Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride

Cat. No.: B12347289
M. Wt: 503.8 g/mol
InChI Key: HZDXTSFNDPNTSU-UHFFFAOYSA-N
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Description

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride (hereafter referred to by its full systematic name) is a fluorinated organic compound featuring a cyclohexane backbone substituted with trifluoroethoxy and amine groups. The trifluoroethoxy group (–OCH₂CF₃) is a hallmark of its structure, contributing to enhanced lipophilicity and metabolic stability due to the electron-withdrawing properties of fluorine . As a trihydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmaceutical or agrochemical formulations .

Properties

Molecular Formula

C16H31Cl3F6N2O2

Molecular Weight

503.8 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride

InChI

InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H

InChI Key

HZDXTSFNDPNTSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

For aromatic analogs, 2,5-dibromotoluene reacts with sodium 2,2,2-trifluoroethoxide in the presence of CuSO₄ as a catalyst in polar aprotic solvents (e.g., DMF) at 85–105°C. Adapting this to cyclohexanamine derivatives:

  • Starting Material : 4-Bromo-N-(2,2,2-trifluoroethoxy)cyclohexanamine.
  • Reagent : Sodium 2,2,2-trifluoroethoxide.
  • Conditions : CuSO₄, DMF, 85–105°C.
  • Product : 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine.

Mitsunobu Reaction

Alternative routes for introducing the ethoxy group involve Mitsunobu conditions, using 4-hydroxycyclohexanamine, 2,2,2-trifluoroethanol, and a diethyl azodicarboxylate (DEAD)/triphenylphosphine system. This method is less commonly reported but viable for alcohol-to-ether transformations.

Bis-Form Synthesis

The term “bis” may refer to a dimerized structure or a salt containing two amine molecules. However, structural ambiguity persists due to limited explicit data.

Dimerization via Coupling

Potential strategies for linking two monomers include:

Method Reagents/Conditions Yield Notes
Ullmann Coupling Cu catalyst, ligands (e.g., 1,10-phenanthroline), solvent Moderate Requires halogenated intermediates.
Amide Bond Formation Carbodiimide (e.g., HATU), DIPEA, DMF High Forms bis-amide derivatives (unreported).

Note: No direct evidence exists for dimerization in the provided sources. The “bis” designation may instead denote two monomers in the trihydrochloride salt.

Salt Formation

The trihydrochloride salt is formed by protonating the amine with excess HCl:

  • Monomer : 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine.
  • Reagent : HCl gas or aqueous HCl.
  • Conditions : Ethanol/water, 0–5°C, pH adjustment.
  • Product : Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride.

Key Reaction Parameters

Critical factors influencing synthesis efficiency include:

Catalysts and Solvents

Parameter Optimal Conditions Impact
Catalyst CuSO₄ (nucleophilic substitution) Enhances substitution rates.
Solvent DMF, acetonitrile Polar aprotic solvents stabilize intermediates.

Temperature and pH

  • Nucleophilic Substitution : 85–105°C for Cu-catalyzed reactions.
  • Salt Formation : 0–5°C to minimize side reactions during HCl addition.

Analytical Characterization

The compound is validated using:

Technique Key Observations References
NMR Peaks for CF₃, cyclohexane, NH₃⁺.
Mass Spectrometry [M+H]⁺ at m/z 503.8 (trihydrochloride).
HPLC Purity >97% (reported).

Challenges and Limitations

  • Salt Stability : The trihydrochloride salt may decompose under prolonged storage due to hygroscopicity.
  • Stereochemistry : Cyclohexanamine derivatives often exist as cis/trans isomers, complicating purification.
  • Scalability : Multistep syntheses (e.g., Ullmann coupling) may reduce overall yield.

Chemical Reactions Analysis

Acid-Base Reactions

The trihydrochloride form undergoes deprotonation in basic media to regenerate the free amine. For example:

Bis(4-(CF3CH2O)C6H10NH2)\cdotp3HCl+3NaOHBis(4-(CF3CH2O)C6H10NH2)+3NaCl+3H2O\text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)·3HCl} + 3\text{NaOH} \rightarrow \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)} + 3\text{NaCl} + 3\text{H}_2\text{O}

This reaction is critical for liberating the free amine, enabling subsequent nucleophilic reactions. The trifluoroethoxy group’s electron-withdrawing nature slightly reduces the amines’ basicity compared to unsubstituted cyclohexylamines .

Nucleophilic Substitution

The free amine participates in alkylation or acylation reactions. For instance:
Acylation :

RCOCl+Bis(4-(CF3CH2O)C6H10NH2)Bis(4-(CF3CH2O)C6H10NHCOR)+HCl\text{RCOCl} + \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)} \rightarrow \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NHCOR)} + \text{HCl}

Reactivity is moderated by steric hindrance from the cyclohexane ring and electronic effects of the trifluoroethoxy group .

Catalytic Reactions

Trifluoroethoxy-substituted amines can act as ligands in metal-catalyzed reactions. For example, coordination with silver triflimide (AgNTf2_2) facilitates C–H functionalization :

AgNTf2+AmineAg(Amine)NTf2Ar–HC–N bond formation\text{AgNTf}_2 + \text{Amine} \rightarrow \text{Ag(Amine)NTf}_2 \xrightarrow{\text{Ar–H}} \text{C–N bond formation}

This mechanism is analogous to reported AgNTf2_2-catalyzed amidation reactions .

Redox Behavior

The amine group is susceptible to oxidation under acidic conditions. For example, treatment with hydrogen peroxide yields nitroso derivatives:

Bis(4-(CF3CH2O)C6H10NH2)+H2O2HClBis(4-(CF3CH2O)C6H10NO)\text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)} + \text{H}_2\text{O}_2 \xrightarrow{\text{HCl}} \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NO)}

Reaction rates depend on the electronic effects of the trifluoroethoxy group.

Stereochemical Considerations

The trans-configuration of the cyclohexane ring (evident in analogs like trans-4-(2,2,2-trifluoroethoxy)cyclohexanamine ) influences reaction stereoselectivity. For example, bulky electrophiles favor axial attack due to steric hindrance from equatorial trifluoroethoxy groups.

Stability in Solvents

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but decomposes in strongly acidic or basic aqueous solutions. Stability in acetonitrile is optimal for catalytic applications .

Scientific Research Applications

Medicinal Chemistry

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets effectively due to the presence of the trifluoroethoxy group, which can enhance lipophilicity and bioavailability.

  • Mechanism of Action : The compound's amine functionality may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Case Studies : Research has shown that derivatives of this compound exhibit varying degrees of biological activity, particularly in modulating receptor functions in neuropharmacological studies .

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for isolating specific proteins from complex mixtures.

  • Application : It is employed as a biochemical tool for affinity purification processes where specific binding to target proteins is required.
  • Case Study : In experimental setups, this compound was used to isolate proteins involved in signaling pathways associated with cancer progression .

Environmental Chemistry

Research indicates that compounds similar to Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) can be studied for their environmental impact, particularly regarding their persistence and degradation in various ecosystems.

  • Application : Investigating the degradation pathways of such compounds helps in understanding their ecological footprint.
  • Case Study : Studies have shown that fluorinated compounds can exhibit unique degradation behaviors under different environmental conditions, which is critical for assessing their long-term effects .

Mechanism of Action

The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. Lansoprazole (Proton Pump Inhibitor)

  • Structure : Lansoprazole contains a 2-pyridinylmethylsulfinyl benzimidazole core with a trifluoroethoxy substituent at the 4-position of the pyridine ring .
  • Key Differences :
    • The target compound lacks the sulfinyl benzimidazole moiety critical for proton pump inhibition.
    • Its cyclohexane backbone may confer greater conformational rigidity compared to lansoprazole’s heteroaromatic system.

b. Triflusulfuron-Methyl (Herbicide)

  • Structure : Triflusulfuron-methyl features a sulfonylurea bridge and a triazine ring with a trifluoroethoxy group .
  • Key Differences :
    • The target compound lacks the sulfonylurea and triazine moieties, which are essential for acetolactate synthase inhibition in herbicides.
    • Its cyclohexane-amine structure may prioritize bioactivity in mammalian systems rather than plant-specific pathways .
Physicochemical Properties
Property Target Compound Lansoprazole Triflusulfuron-Methyl
Molecular Weight (g/mol) ~450 (estimated) 369.36 463.39
Solubility High (trihydrochloride salt) Low (free base) Moderate (methyl ester)
logP (Predicted) ~2.5 (fluorine-enhanced) 2.0 1.8
Key Functional Groups Amine, trifluoroethoxy Sulfinyl, benzimidazole Sulfonylurea, triazine

Note: Data for the target compound inferred from structural analogs and salt form .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride?

  • Methodological Answer : Fluorinated cyclohexane derivatives can be synthesized via deoxofluorination reactions. For trifluoroethoxy-substituted amines, reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective for introducing fluorine groups. Cyclohexane precursors should first be functionalized with hydroxyl groups, followed by fluorination and amine hydrochloride salt formation under anhydrous conditions .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance detection sensitivity. Analyze derivatives via high-performance liquid chromatography (HPLC) with UV detection and confirm stereochemistry via X-ray crystallography. Nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) is critical for verifying fluorine substitution patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C in airtight, moisture-free containers. Stability studies for similar hydrochlorides indicate ≥5-year integrity under these conditions. Avoid exposure to light and humidity during experimental use to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Employ AutoDock4 with flexible sidechain docking to simulate binding to receptors. For example, use grid-based docking to analyze interactions with enzymes or transporters. Validate predictions with molecular dynamics simulations and compare results to experimental binding assays (e.g., surface plasmon resonance) .

Q. How can contradictory data on fluorination efficiency and stereochemical outcomes be resolved?

  • Methodological Answer : Conflicting results often arise from varying reaction conditions (e.g., solvent polarity, temperature). Use multi-analytical validation: combine ¹⁹F NMR to monitor fluorination progress with X-ray crystallography to confirm stereochemistry. Systematic optimization of reaction parameters (e.g., molar ratios, catalyst loading) is recommended to improve reproducibility .

Q. What strategies optimize the synthesis of derivatives with modified substituents (e.g., varying fluorinated groups)?

  • Methodological Answer : Replace the trifluoroethoxy group by substituting cyclohexanol precursors with other fluorinated alcohols (e.g., hexafluoroisopropanol). Use acidic/basic conditions (e.g., HCl/NaOH) for amine protection/deprotection. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .

Q. What analytical techniques detect trace impurities or byproducts in the compound?

  • Methodological Answer : Employ ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) for high-resolution impurity profiling. Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate polar and nonpolar impurities. Compare results to certified reference standards .

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